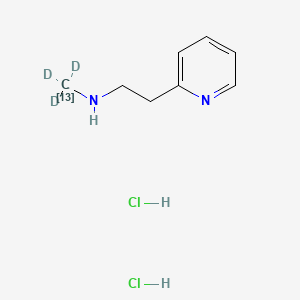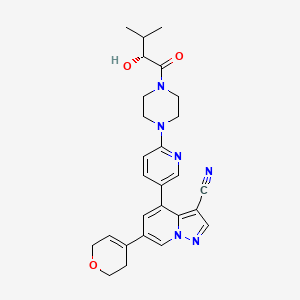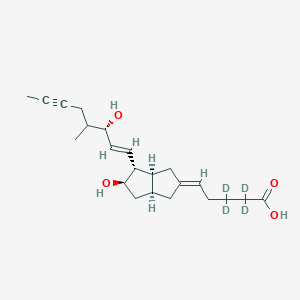
Betahistine-13C,d3 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betahistine-13C,d3 (dihydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of betahistine dihydrochloride, which is an orally active histamine H1 receptor agonist and H3 receptor antagonist. Betahistine dihydrochloride is commonly used in the treatment of Ménière’s disease and other conditions associated with vertigo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Betahistine-13C,d3 (dihydrochloride) involves the incorporation of stable isotopes of carbon and hydrogen into the betahistine molecule. The process typically starts with the preparation of isotopically labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and carbon-13 labeled compounds .
Industrial Production Methods
Industrial production of Betahistine-13C,d3 (dihydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient incorporation of isotopes and the high purity of the final product. Quality control measures are implemented to monitor the isotopic enrichment and chemical purity of the compound .
化学反応の分析
Types of Reactions
Betahistine-13C,d3 (dihydrochloride) can undergo various types of chemical reactions, including:
Oxidation: Betahistine can be oxidized to form its corresponding N-oxide.
Reduction: The compound can be reduced to form its amine derivative.
Substitution: Betahistine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Betahistine N-oxide.
Reduction: Betahistine amine derivative.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Betahistine-13C,d3 (dihydrochloride) is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of betahistine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of betahistine.
Drug Development: Used in the development of new drugs by studying the pharmacokinetic and pharmacodynamic properties of betahistine analogs.
Biomedical Research: Investigates the role of histamine receptors in various physiological and pathological conditions.
作用機序
Betahistine-13C,d3 (dihydrochloride) exerts its effects primarily through its action on histamine receptors. It acts as an agonist at histamine H1 receptors and an antagonist at histamine H3 receptors. The stimulation of H1 receptors in the inner ear leads to vasodilation and increased permeability of blood vessels, which helps reduce endolymphatic pressure. This action is beneficial in conditions like Ménière’s disease, where endolymphatic hydrops is a problem .
類似化合物との比較
Betahistine-13C,d3 (dihydrochloride) is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
Betahistine Dihydrochloride: The non-labeled version of the compound, used clinically for vertigo and Ménière’s disease.
Deuterated Betahistine: Betahistine labeled with deuterium but not carbon-13.
Carbon-13 Labeled Compounds: Other compounds labeled with carbon-13 for use in metabolic studies.
Betahistine-13C,d3 (dihydrochloride) stands out due to its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and quantification in various research applications.
特性
分子式 |
C8H14Cl2N2 |
|---|---|
分子量 |
213.12 g/mol |
IUPAC名 |
2-pyridin-2-yl-N-(trideuterio(113C)methyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1+1D3;; |
InChIキー |
XVDFMHARQUBJRE-KOPKDTSFSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl |
正規SMILES |
CNCCC1=CC=CC=N1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)












